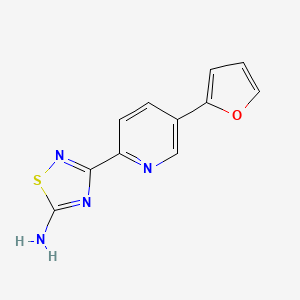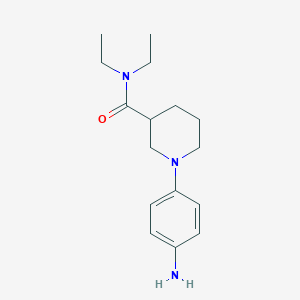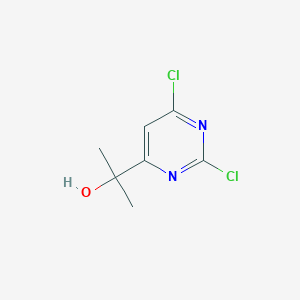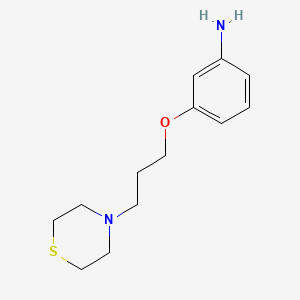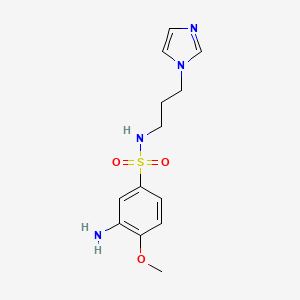![molecular formula C14H12N4O2 B13878201 N-[4-(4-aminofuro[2,3-d]pyrimidin-5-yl)phenyl]acetamide](/img/structure/B13878201.png)
N-[4-(4-aminofuro[2,3-d]pyrimidin-5-yl)phenyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-(4-aminofuro[2,3-d]pyrimidin-5-yl)phenyl]acetamide is a synthetic organic compound that belongs to the class of furo[2,3-d]pyrimidines. This compound has garnered significant interest due to its potential biological activities, particularly as an inhibitor of receptor tyrosine kinases such as Tie-2 and VEGFR2 .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(4-aminofuro[2,3-d]pyrimidin-5-yl)phenyl]acetamide typically involves the following steps:
Formation of the furo[2,3-d]pyrimidine core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the amino group: The amino group can be introduced via nucleophilic substitution reactions.
Attachment of the phenyl ring: This step often involves palladium-catalyzed cross-coupling reactions such as Suzuki or Heck reactions.
Acetylation: The final step involves the acetylation of the amino group to form the acetamide derivative.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
N-[4-(4-aminofuro[2,3-d]pyrimidin-5-yl)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro or carbonyl groups to amines or alcohols.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and acids can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols .
Scientific Research Applications
N-[4-(4-aminofuro[2,3-d]pyrimidin-5-yl)phenyl]acetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential as an inhibitor of receptor tyrosine kinases, which play a role in cell signaling and cancer progression.
Medicine: It has potential therapeutic applications in the treatment of cancer due to its ability to inhibit key enzymes involved in tumor growth and angiogenesis.
Industry: The compound can be used in the development of new pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of N-[4-(4-aminofuro[2,3-d]pyrimidin-5-yl)phenyl]acetamide involves the inhibition of receptor tyrosine kinases such as Tie-2 and VEGFR2. These enzymes are crucial for the regulation of angiogenesis and vascular development. By inhibiting these kinases, the compound can disrupt the signaling pathways that promote tumor growth and metastasis .
Comparison with Similar Compounds
Similar Compounds
4-amino-3-(4-(2-fluoro-5-(trifluoromethyl)phenyl)amino-carbonylamino)phenyl-2-(4-methoxyphenyl)furo[2,3-d]pyrimidine: This compound also inhibits Tie-2 and VEGFR2 but has different substituents that may affect its potency and selectivity.
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds share a similar core structure and are also studied for their kinase inhibitory activities.
Uniqueness
N-[4-(4-aminofuro[2,3-d]pyrimidin-5-yl)phenyl]acetamide is unique due to its specific substitution pattern, which enhances its activity against both Tie-2 and VEGFR2. This dual inhibition is particularly valuable in cancer therapy, where targeting multiple pathways can improve therapeutic outcomes .
Properties
Molecular Formula |
C14H12N4O2 |
|---|---|
Molecular Weight |
268.27 g/mol |
IUPAC Name |
N-[4-(4-aminofuro[2,3-d]pyrimidin-5-yl)phenyl]acetamide |
InChI |
InChI=1S/C14H12N4O2/c1-8(19)18-10-4-2-9(3-5-10)11-6-20-14-12(11)13(15)16-7-17-14/h2-7H,1H3,(H,18,19)(H2,15,16,17) |
InChI Key |
PYEOIFUSFNECHQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C2=COC3=NC=NC(=C23)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[4-[3-(2-amino-6-ethylpyrimidin-4-yl)-1H-pyrrolo[2,3-b]pyridin-5-yl]pyrazol-1-yl]-N-cyclopropylacetamide](/img/structure/B13878119.png)
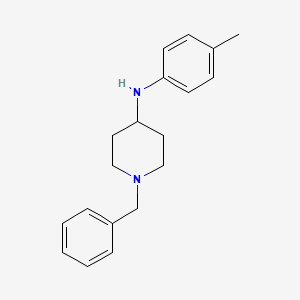
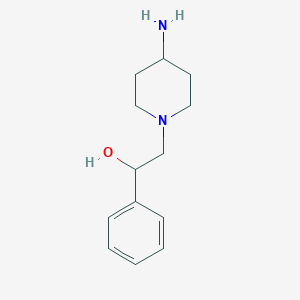
![N-[7-(hydroxyamino)-7-oxoheptyl]-4-[hydroxy(diphenyl)methyl]benzamide](/img/structure/B13878143.png)
![propyl N-[3-[[1-(1-methylpyrazol-3-yl)-4-oxopyridazin-3-yl]methyl]phenyl]carbamate](/img/structure/B13878151.png)
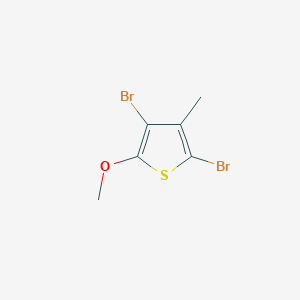
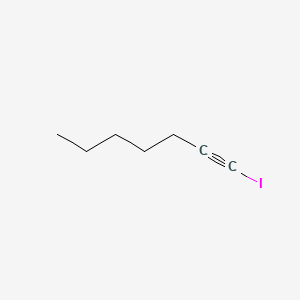
![Ethyl 4-[2-(4-methoxyanilino)-2-oxoethoxy]benzoate](/img/structure/B13878164.png)
